molecular formula C10H8FN2NaO2 B14859006 sodium 2-(7-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate

sodium 2-(7-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate

Cat. No.: B14859006
M. Wt: 230.17 g/mol
InChI Key: VMNUIXZCWGPBRH-UHFFFAOYSA-M
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Description

Sodium 2-(7-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(7-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-fluoro-1-methyl-1H-1,3-benzodiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(7-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

Sodium 2-(7-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of sodium 2-(7-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a similar core structure.

    7-fluoro-1-methyl-1H-1,3-benzodiazole: A closely related compound without the acetate group.

    2-(1H-benzimidazol-2-yl)acetic acid: A similar compound with a different substitution pattern.

Uniqueness

Sodium 2-(7-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate is unique due to the presence of the fluoro and acetate groups, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its potency and selectivity in various applications compared to its analogs.

Properties

Molecular Formula

C10H8FN2NaO2

Molecular Weight

230.17 g/mol

IUPAC Name

sodium;2-(7-fluoro-1-methylbenzimidazol-2-yl)acetate

InChI

InChI=1S/C10H9FN2O2.Na/c1-13-8(5-9(14)15)12-7-4-2-3-6(11)10(7)13;/h2-4H,5H2,1H3,(H,14,15);/q;+1/p-1

InChI Key

VMNUIXZCWGPBRH-UHFFFAOYSA-M

Canonical SMILES

CN1C(=NC2=C1C(=CC=C2)F)CC(=O)[O-].[Na+]

Origin of Product

United States

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